ethyl 1-[5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanoyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoyl]piperidine-4-carboxylate is a complex organic compound that features a quinazoline core. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of ethyl 1-[5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanoyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of isatins with o-amino N-aryl/alkyl benzamides under oxidative conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like iodine and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Common reagents used in these reactions include iodine, hydrogen peroxide, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-[5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with DNA. It acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. This can disrupt DNA replication and transcription, leading to cell death in rapidly dividing cancer cells . The molecular targets include DNA and enzymes involved in DNA replication.
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as dihydroquinazolin-4(1H)-one derivatives . These compounds also exhibit a range of biological activities, but ethyl 1-[5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanoyl]piperidine-4-carboxylate is unique due to its specific structure and the presence of both quinazoline and piperidine moieties, which contribute to its distinct biological properties.
Properties
IUPAC Name |
ethyl 1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-2-29-20(27)15-10-13-23(14-11-15)18(25)9-5-6-12-24-19(26)16-7-3-4-8-17(16)22-21(24)28/h3-4,7-8,15H,2,5-6,9-14H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUYZFJTQCHWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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